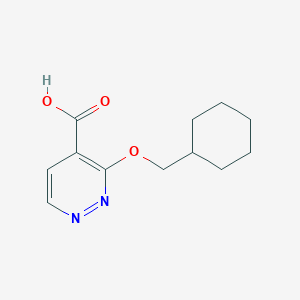

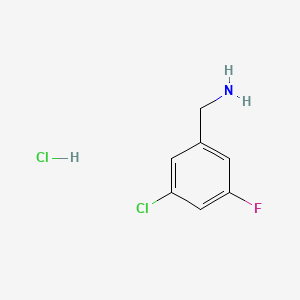

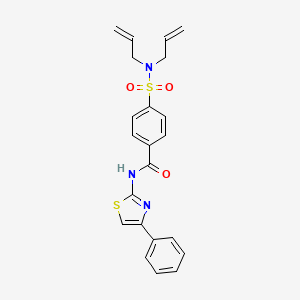

![molecular formula C20H24FN3O4S B2475258 2-(2-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide CAS No. 897621-61-3](/img/structure/B2475258.png)

2-(2-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-(2-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide”, related compounds have been synthesized for the treatment of Alzheimer’s disease (AD) . The synthesis involved a series of reactions, including the Mannich reaction .Aplicaciones Científicas De Investigación

Thermal Degradation and Analysis

- Study on Thermal Degradation: Investigation into the thermal degradation of modafinil and related compounds, including 2-{[bis(4-fluorophenyl)methyl]sulfinyl}acetamide variants, highlights the challenges in routine GC-MS analysis due to heat-induced degradation, forming complex products like tetraphenylethane analogs (Dowling et al., 2017).

Radiosynthesis and Imaging Applications

- Radiosynthesis for PET Imaging: A study on the synthesis of radioligands for PET imaging, utilizing compounds with fluorine structures similar to 2-(2-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide, demonstrates the potential in neuroimaging and the study of neurological disorders (Dollé et al., 2008).

Metabolism and Carcinogenesis Studies

- Metabolism of Aromatic Amines: Research on the metabolism of hydroxamic acids, related to aromatic amines, discusses the formation of N,O-sulfonate and N,O-glucuronide conjugates, highlighting the role of sulfonation in chemical carcinogenesis (Mulder & Meerman, 1983).

Neurochemical Substrate Modulation

- Modafinil's Neurochemical Effects: A study on modafinil, a compound structurally similar to this compound, discusses its effect on dopamine and norepinephrine transporters, potentially relevant for understanding similar compounds' mechanisms of action (Madras et al., 2006).

Chemoselective Acetylation in Drug Synthesis

- Acetylation for Antimalarial Drugs: The chemoselective monoacetylation of amino groups, relevant to the synthesis of compounds like N-(2-Hydroxyphenyl)acetamide, provides insights into the synthesis process for antimalarial drugs (Magadum & Yadav, 2018).

Immunomodulatory Effects

- Study on Immunomodulation: CL 259,763, structurally similar to the queried compound, demonstrated the ability to modify lymphoid cell reactivity affected by tumor growth, indicating potential applications in cancer immunotherapy (Wang et al., 2004).

Anti-Epileptic Drug Development

- Anti-Epileptic Drug Candidate Identification: Identification of novel anti-epileptic drug candidates structurally related to the queried compound, such as 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, emphasizes the potential in neurological disorder treatment (Tanaka et al., 2019).

Cytotoxic Activity in Cancer Research

- Cytotoxicity of Novel Derivatives: Research on sulfonamide derivatives, including those structurally related to the queried compound, shows significant potential in targeted cancer therapies (Ghorab et al., 2015).

Immunorestorative Characteristics

- Immunorestorative Properties in Cancer: Investigation into the immunorestorative properties of N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide in cancer models provides insight into potential applications for enhancing the immune response in cancer therapy (Wang et al., 1988).

Novel Compound Synthesis

- Synthesis of Novel Acetamides: The synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides showcases advancements in the development of new pharmaceutical compounds (Yang Man-li, 2008).

Peripheral Benzodiazepine Receptor Imaging

- PET Imaging Ligands: Development of potent radioligands for peripheral benzodiazepine receptors, such as [(18)F]-FMDAA1106, offers potential in neurological and psychiatric disorder imaging (Zhang et al., 2003).

Safety and Hazards

Direcciones Futuras

Given the limited information available on “2-(2-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide”, future research could focus on its synthesis, characterization, and potential applications. The related compounds’ activity against acetylcholinesterase suggests potential applications in treating neurological disorders like Alzheimer’s disease .

Propiedades

IUPAC Name |

2-(2-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4S/c21-18-8-4-5-9-19(18)28-16-20(25)22-10-15-29(26,27)24-13-11-23(12-14-24)17-6-2-1-3-7-17/h1-9H,10-16H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIJZKUEHJXNIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

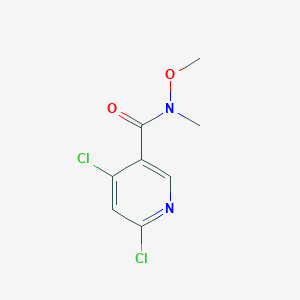

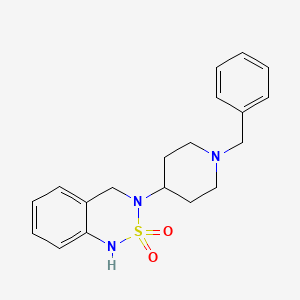

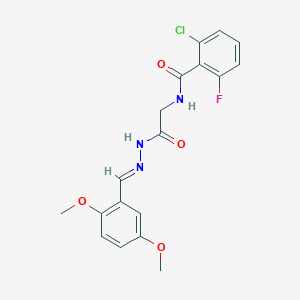

![2-Chloro-N-[4-(2,6-dioxo-1,3-diazinan-4-yl)phenyl]propanamide](/img/structure/B2475184.png)

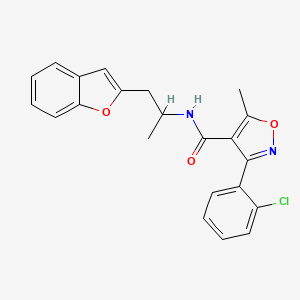

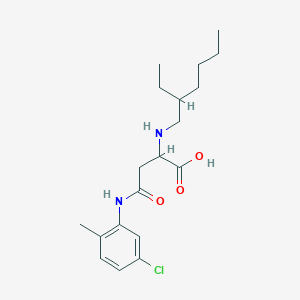

![2-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2475190.png)

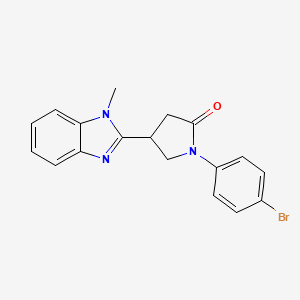

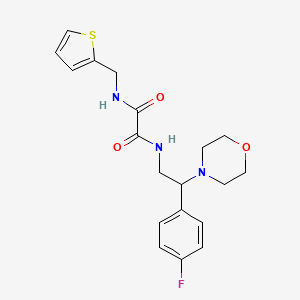

![Isopropyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2475194.png)

![1-methyl-4-(4-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2475197.png)